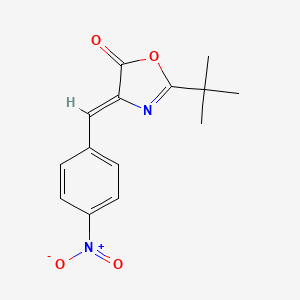![molecular formula C20H18FN3O3 B2750410 2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 904523-82-6](/img/structure/B2750410.png)
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, stability under different conditions, and its behavior under various chemical processes .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Coordination Complexes and Antioxidant Activity Research on pyrazole-acetamide derivatives has shown that these compounds can form coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting potential applications in developing antioxidative agents. The study by Chkirate et al. (2019) detailed the synthesis, characterization, and antioxidant properties of such complexes, highlighting the effect of hydrogen bonding on self-assembly processes (Chkirate et al., 2019).
Antipsychotic Potential Another area of interest is the antipsychotic potential of related compounds. A study conducted by Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This research suggests that derivatives of pyrazolones could offer new paths in antipsychotic drug development (Wise et al., 1987).
Anti-inflammatory and Analgesic Applications Compounds featuring pyrazinone and acetamide structures have been investigated for their anti-inflammatory and analgesic properties. Sunder et al. (2013) synthesized derivatives exhibiting significant anti-inflammatory activity, indicating their potential as leads in developing new anti-inflammatory drugs (Sunder et al., 2013).
Thrombin Inhibition Ashwood et al. (2004) developed a scalable synthesis route for a 3-aminopyrazinone acetamide thrombin inhibitor, addressing scale-up issues and providing an efficient route for large-scale preparation. This research is relevant for the development of anticoagulant medications (Ashwood et al., 2004).
Mechanism of Action
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-14-2-4-15(5-3-14)12-22-18(25)13-23-10-11-24(20(27)19(23)26)17-8-6-16(21)7-9-17/h2-11H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVLRRITGPUNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
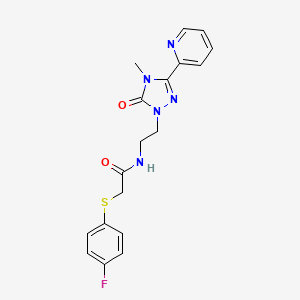
![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)
![methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2750330.png)
![N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)
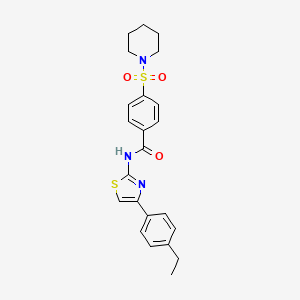
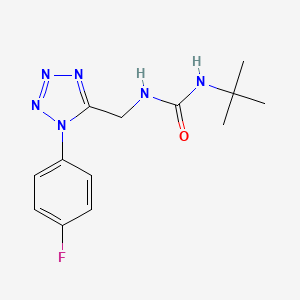
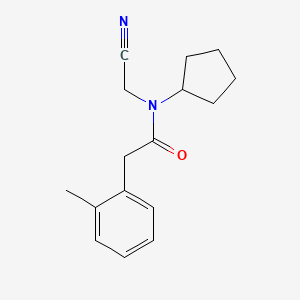
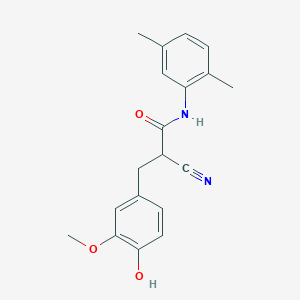

![ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2750346.png)

